molecular formula C15H13Cl2N3O2 B195255 Azafenidin CAS No. 68049-83-2

Azafenidin

Cat. No.: B195255
CAS No.: 68049-83-2
M. Wt: 338.2 g/mol
InChI Key: XOEMATDHVZOBSG-UHFFFAOYSA-N
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Description

Azafenidin is a triazolopyridine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one which is substituted at position 2 by a 2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl group. A protoporphyrinogen oxidase inhibitor, it is used as a herbicide to control weeds in fruit crops such as pineapple, citrus, melons, and grapes. Not approved for use within the European Union. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is a triazolopyridine, a terminal acetylenic compound and a dichlorobenzene.

Mechanism of Action

Target of Action

Azafenidin, a triazolinone herbicide, primarily targets broad-leaved weeds and grasses . Its main biochemical target is the enzyme protoporphyrinogen oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of PPO . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this photosensitizer produces reactive oxygen species that cause lipid peroxidation and cell membrane damage, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the production of chlorophyll and heme . This disruption affects the plant’s ability to perform photosynthesis and produce energy, leading to plant death .

Pharmacokinetics

This compound exhibits low solubility and is semi-volatile .

Result of Action

The action of this compound at the molecular and cellular level results in the disruption of chlorophyll and heme biosynthesis, leading to the death of the plant . The accumulation of protoporphyrin IX causes the production of reactive oxygen species, leading to lipid peroxidation and cell membrane damage . This results in the effective control of broad-leaved weeds and grasses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its efficacy can be affected by factors such as soil type, moisture levels, and temperature . For instance, this compound is moderately persistent in soil, suggesting that it may be more effective in environments with certain soil types .

Biochemical Analysis

Biochemical Properties

Azafenidin interacts with various biomolecules in its role as a herbicide. It functions as a protoporphyrinogen oxidase inhibitor . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, and its inhibition disrupts these processes, leading to the death of the plant .

Cellular Effects

This compound’s primary cellular effect is the disruption of chlorophyll and heme biosynthesis, which are vital for plant growth and survival . This disruption occurs due to the inhibition of the enzyme protoporphyrinogen oxidase

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme protoporphyrinogen oxidase . This enzyme is crucial in the biosynthetic pathway of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts these pathways, leading to the death of the plant .

Temporal Effects in Laboratory Settings

It is known that this compound is semi-volatile and moderately persistent in soil . It does not persist in water in daylight conditions

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It is known that this compound is not highly toxic to mammals

Metabolic Pathways

This compound is involved in the metabolic pathway of chlorophyll and heme biosynthesis, where it acts as an inhibitor of the enzyme protoporphyrinogen oxidase

Transport and Distribution

It is known that this compound is semi-volatile and can be moderately mobile in the environment

Subcellular Localization

Given its role as a protoporphyrinogen oxidase inhibitor, it is likely to be localized in the chloroplasts where this enzyme is found

Properties

IUPAC Name

2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEMATDHVZOBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034205
Record name Azafenidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68049-83-2
Record name Azafenidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68049-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azafenidin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azafenidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAFENIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-Chlorocarbonyl-2-chloro-1,4,5,6-tetrahydro-pyridine (4.32 g, 0.024 mol) dissolved in 20 ml acetonitrile are added to a stirred suspension of formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide (5.18 g, 0.02 mol) in 250 ml acetonitrile at 0°-10° C. for 20 minutes. This is then reacted at the same temperature with triethylamine (4.04 g, 0.04 mol) and dissolved in 20 ml acetonitrile. This is stirred for one hour at 5°-10° C. and a colourless precipitate precipitates out. This is heated for 4 hours to 50°-55° C. and then stirred for one night at room temperature. The batch is reacted with 30 ml 6N hydrochloric acid and stirred for 1 hour at 50° C. The solvent is drawn off under reduced pressure and the residue digested with iced water. The resultant pale grey precipitate is separated by filtration, washed with water and dried at 50°-60° C. Yield: 6.6 g (=97.6%) Melting point: 160°-162° C.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide
Quantity
5.18 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g of the product from Step B and 0.50 g of glacial acetic acid in 50 mL of toluene is heated at 100° C. for 2 h while removing methanol vapor with a stream of nitrogen. Hexane (50 mL) is added at 70° C. and the product is filtered at 25° C. and washed with hexanes to provide 8.0 g (94%) of the title compound, m.p. 168°-169° C. 1H NMR (CDCl3) δ1.9 (m, 4H), 2.55 (t, 1H, J=2.4Hz), 2.74 (t, 2H, J=6Hz), 3.67 (t, 2H, J=6Hz), 4.74 (d, 2H, J=2.4Hz), 7.13 (s, 1H), 7.50 (s, 1H).
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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